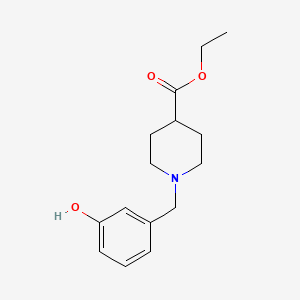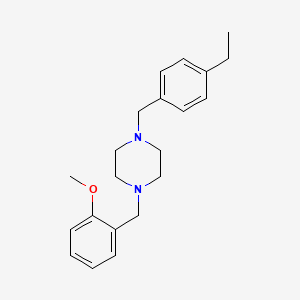
1-(2,3,4-trimethoxybenzyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3,4-trimethoxybenzyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of phenethylamines and has been studied extensively for its effects on the central nervous system.
Mechanism of Action
The mechanism of action of 1-(2,3,4-trimethoxybenzyl)pyrrolidine is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. It also has antioxidant properties and can scavenge free radicals, which are known to cause cellular damage.
Biochemical and Physiological Effects:
1-(2,3,4-trimethoxybenzyl)pyrrolidine has been shown to have several biochemical and physiological effects in the body. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. It also has anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2,3,4-trimethoxybenzyl)pyrrolidine in lab experiments is its high purity and stability. It can be synthesized with high yield and can be stored for long periods without degradation. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for the study of 1-(2,3,4-trimethoxybenzyl)pyrrolidine. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been studied for its potential use in cancer therapy, and future research may focus on optimizing its anti-tumor properties. Additionally, further studies may investigate its effects on other molecular targets in the body and explore its potential use in treating other diseases such as inflammation and pain.
In conclusion, 1-(2,3,4-trimethoxybenzyl)pyrrolidine is a chemical compound that has significant potential in scientific research for its therapeutic properties. Its synthesis method is well-established, and it has been studied extensively for its effects on the central nervous system, cancer, and inflammation. While its mechanism of action is not fully understood, it has been shown to have several biochemical and physiological effects in the body. Its advantages and limitations for lab experiments have been discussed, and future directions for research have been identified.
Synthesis Methods
The synthesis of 1-(2,3,4-trimethoxybenzyl)pyrrolidine involves the reaction of 1-(2,3,4-trimethoxyphenyl)propan-2-amine with pyrrolidine in the presence of a catalyst. This method has been used in several studies to produce the compound with high purity and yield.
Scientific Research Applications
1-(2,3,4-trimethoxybenzyl)pyrrolidine has been studied for its potential therapeutic properties in several areas, including neurodegenerative diseases, cancer, and inflammation. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and enhance cognitive function. In cancer, it has been studied for its anti-tumor properties, and in inflammation, it has been shown to have anti-inflammatory effects.
properties
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-16-12-7-6-11(10-15-8-4-5-9-15)13(17-2)14(12)18-3/h6-7H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMLXZKUCQIWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-methoxyphenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5793310.png)

![2-(4-biphenylyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5793337.png)
![1-[(4-fluorophenyl)sulfonyl]azepane](/img/structure/B5793352.png)
![1-methyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]-1,4-diazepane](/img/structure/B5793358.png)


![4-{[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5793377.png)
![2-(benzylsulfinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-amine](/img/structure/B5793381.png)


![2-[(5-ethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B5793413.png)

